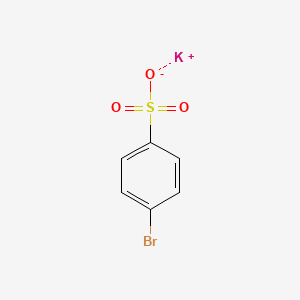

Potassium 4-bromobenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;4-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRZLMBETUWGJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])Br.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrKO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635528 | |

| Record name | Potassium 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66788-58-7 | |

| Record name | Potassium 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Potassium 4-bromobenzenesulfonate CAS 66788-58-7 properties

CAS Number: 66788-58-7 Synonyms: 4-Bromobenzenesulfonic acid potassium salt, Potassium p-bromobenzenesulfonate

This technical guide provides a summary of the available information on Potassium 4-bromobenzenesulfonate, a compound utilized in various chemical applications. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. While a comprehensive set of experimental data is not publicly available, this document consolidates the existing knowledge on its properties, applications, and safety considerations.

Chemical and Physical Properties

This compound is a white to off-white solid organic salt.[1] It is known to be soluble in water and alcohol.[1] However, specific quantitative data for many of its physical properties are not consistently reported in publicly accessible databases and literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66788-58-7 | [1][2] |

| Molecular Formula | C₆H₄BrKO₃S | [1][2] |

| Molecular Weight | 275.16 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and alcohol | [1] |

Synthesis

General Experimental Protocol for the Synthesis of Potassium Aryl Sulfonates

Disclaimer: The following is a general, representative procedure and has not been specifically validated for the synthesis of this compound. Researchers should conduct their own optimization and safety assessments.

Materials:

-

4-Bromobenzenesulfonic acid

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethanol (or another suitable anti-solvent)

Procedure:

-

Dissolve a known quantity of 4-bromobenzenesulfonic acid in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of an aqueous solution of potassium hydroxide or potassium carbonate to the sulfonic acid solution with stirring. The addition should be done cautiously as the neutralization reaction can be exothermic.

-

Monitor the pH of the solution. The addition of the potassium base is complete when the solution reaches a neutral pH (approximately 7).

-

The resulting solution of this compound can be concentrated by rotary evaporation.

-

To induce precipitation of the salt, an anti-solvent such as ethanol can be added to the concentrated aqueous solution.

-

The precipitated product is then collected by filtration, washed with a small amount of the anti-solvent, and dried under vacuum to yield the final product.

References

Physical and chemical properties of Potassium 4-bromobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of Potassium 4-bromobenzenesulfonate. It includes detailed experimental protocols for its synthesis and purification, and explores its reactivity and potential applications in organic synthesis and drug development.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 66788-58-7 | [1] |

| Molecular Formula | C₆H₄BrKO₃S | [1] |

| Molecular Weight | 275.16 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available | Typically high for ionic salts |

| Boiling Point | Data not available | Decomposes at high temperatures |

| Solubility | Soluble in water and alcohol.[1] | Quantitative data not available. |

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on the known spectra of analogous compounds such as 4-bromobenzenesulfonic acid, its methyl ester, and other aryl sulfonates, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectral Data for this compound

| Spectrum | Expected Chemical Shifts / Bands |

| ¹H NMR (D₂O) | Two doublets in the aromatic region (approx. 7.5-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | Four signals in the aromatic region (approx. 120-145 ppm), with the carbon attached to the bromine (ipso-carbon) shifted upfield due to the heavy atom effect. |

| FTIR (KBr pellet) | Strong absorption bands corresponding to the S=O stretching of the sulfonate group (approx. 1200-1175 cm⁻¹ and 1060-1030 cm⁻¹), and C-S stretching (approx. 700-600 cm⁻¹). |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl sulfonic acids is the sulfonation of an aromatic ring. The resulting sulfonic acid can then be neutralized with a base to form the corresponding salt.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Detailed Methodology:

-

Sulfonation: To a stirred solution of bromobenzene in a suitable solvent (e.g., dichloromethane), slowly add fuming sulfuric acid (oleum) at a controlled temperature (typically 0-25 °C). The reaction is exothermic and should be monitored carefully.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the 4-bromobenzenesulfonic acid.

-

Neutralization: The precipitated sulfonic acid is filtered and washed with cold water. It is then dissolved in a minimal amount of hot water and neutralized by the slow addition of a stoichiometric amount of potassium hydroxide solution.

-

Isolation: The resulting solution is cooled to induce crystallization of the this compound. The crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard procedure.

Workflow for Recrystallization

Caption: Purification via Recrystallization.

Detailed Methodology:

-

Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as a water-ethanol mixture.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.

-

Hot Filtration: While hot, filter the solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Chemical Reactivity and Applications in Drug Development

This compound possesses two reactive sites: the sulfonate group, which can act as a leaving group, and the carbon-bromine bond, which can participate in cross-coupling reactions. This dual reactivity makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery.

Reactivity of the Aryl Bromide

The bromine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Logical Relationship in Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

In a typical Suzuki-Miyaura reaction, this compound can be coupled with various organoboron reagents (e.g., arylboronic acids or esters) in the presence of a palladium catalyst and a base to form biaryl structures.[2][3] These biaryl motifs are prevalent in many biologically active compounds and approved drugs.

Reactivity of the Sulfonate Group

Aryl sulfonates are known to be good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is activated by electron-withdrawing groups. While the bromo-substituent is not strongly electron-withdrawing, under forcing conditions or with strong nucleophiles, the sulfonate group could potentially be displaced.

Potential Applications in Drug Synthesis

The dual reactivity of this compound allows for sequential functionalization, making it a valuable intermediate in multi-step syntheses of drug candidates. For instance, the bromine can first be utilized in a cross-coupling reaction to build a core scaffold, and the sulfonate group could then be modified or used to improve the physicochemical properties (e.g., solubility) of the final compound. While direct involvement in signaling pathways is not documented, its utility as a synthetic intermediate in creating novel chemical entities for biological screening is significant. For example, various benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and antioxidant activities.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual reactivity allows for the construction of complex molecular architectures. While some of its physical properties are not well-documented, its chemical behavior can be reliably predicted based on the principles of organic chemistry. This guide provides a foundational understanding for researchers and scientists looking to utilize this compound in their work.

References

Synthesis of Potassium 4-bromobenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium 4-bromobenzenesulfonate, a key intermediate in various chemical and pharmaceutical applications. This document outlines the detailed reaction mechanism, a step-by-step experimental protocol, and the analytical data for the synthesized compound.

Introduction

This compound is a valuable organic compound utilized in a range of synthetic processes. Its structure, featuring a bromine atom and a sulfonate group on a benzene ring, makes it a versatile building block in the development of pharmaceuticals and other specialty chemicals. This guide details a reliable method for its preparation starting from bromobenzene.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound is achieved through a two-step process: the electrophilic aromatic sulfonation of bromobenzene to form 4-bromobenzenesulfonic acid, followed by neutralization with a potassium salt to yield the final product.

The sulfonation of bromobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The electrophile, sulfur trioxide (SO₃) or its protonated form (HSO₃⁺), is generated from concentrated or fuming sulfuric acid. The bromine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance at the ortho position, the para-substituted product, 4-bromobenzenesulfonic acid, is the major isomer formed.

The reaction proceeds via a two-step mechanism:

-

Formation of the Sigma Complex: The π-electron system of the bromobenzene ring attacks the electrophilic sulfur trioxide, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base, typically the bisulfate ion (HSO₄⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding 4-bromobenzenesulfonic acid.

Following the sulfonation, the resulting 4-bromobenzenesulfonic acid is neutralized with a suitable potassium base, such as potassium hydroxide or potassium carbonate, to produce this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

-

Bromobenzene

-

Fuming sulfuric acid (20% SO₃)

-

Potassium chloride (KCl)

-

Potassium hydroxide (KOH)

-

Activated carbon

-

Distilled water

-

Ethanol

Synthesis of 4-Bromobenzenesulfonic Acid

-

In a fume hood, equip a 250 mL three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser.

-

Carefully add 100 mL of fuming sulfuric acid (20% SO₃) to the flask.

-

Begin stirring and slowly add 40 g (0.255 mol) of bromobenzene from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to 100°C in an oil bath and maintain this temperature for 3 hours with continuous stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the cooled mixture into 500 mL of cold water with stirring.

Isolation and Purification of this compound

-

To the diluted reaction mixture, add 75 g of solid potassium chloride (KCl) and heat the solution to boiling.

-

The potassium salt of 4-bromobenzenesulfonic acid will begin to precipitate.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the crude this compound by vacuum filtration and wash the filter cake with a small amount of cold saturated potassium chloride solution.

-

To purify the product, dissolve the crude salt in a minimum amount of hot water.

-

Add a small amount of activated carbon to decolorize the solution and heat to boiling for a few minutes.

-

Filter the hot solution through a pre-heated funnel to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry in an oven at 110°C.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value |

| Reactants | |

| Bromobenzene | 40 g (0.255 mol) |

| Fuming Sulfuric Acid (20% SO₃) | 100 mL |

| Potassium Chloride | 75 g |

| Reaction Conditions | |

| Sulfonation Temperature | 100°C |

| Sulfonation Time | 3 hours |

| Product Information | |

| Chemical Name | This compound |

| Molecular Formula | C₆H₄BrKO₃S |

| Molecular Weight | 275.16 g/mol [1] |

| Theoretical Yield | ~70 g |

| Physical Properties | |

| Appearance | White crystalline solid |

| Melting Point | >300°C |

| Spectroscopic Data | |

| ¹H NMR (D₂O, 400 MHz) δ (ppm) | 7.75 (d, J=8.4 Hz, 2H), 7.60 (d, J=8.4 Hz, 2H) |

| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | 142.5, 132.8, 128.5, 122.0 |

| IR (KBr, cm⁻¹) | 3080 (Ar C-H), 1180 (S=O asym), 1080 (S=O sym), 1010 (Ar C-H bend), 820 (p-subst. bend), 740 (C-Br) |

Conclusion

This guide provides a detailed and practical protocol for the synthesis of this compound. The described methodology is robust and yields a high-purity product suitable for further applications in research and development. The provided analytical data serves as a benchmark for the successful synthesis and characterization of this important chemical intermediate.

References

Potassium 4-bromobenzenesulfonate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Potassium 4-bromobenzenesulfonate, with a particular focus on its relevance in synthetic chemistry and drug development.

Core Compound Data

This compound is an organosulfur compound that serves as a versatile intermediate in various chemical syntheses. The presence of both a bromine atom and a sulfonate group on the benzene ring allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₆H₄BrKO₃S |

| Molecular Weight | 275.16 g/mol [1] |

| CAS Number | 66788-58-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and alcohol |

Synthesis Protocol

The synthesis of this compound is typically achieved in a two-step process: the sulfonation of bromobenzene to form 4-bromobenzenesulfonic acid, followed by neutralization with a potassium salt to yield the final product.

Step 1: Sulfonation of Bromobenzene to 4-Bromobenzenesulfonic Acid

This procedure is based on a general method for the sulfonation of aromatic compounds.

-

Materials:

-

Bromobenzene

-

Fuming sulfuric acid (oleum) or chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane)

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the bromobenzene in an inert solvent.

-

Cool the flask in an ice bath.

-

Slowly add fuming sulfuric acid or chlorosulfonic acid to the cooled solution with continuous stirring. The temperature should be maintained below 25 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a designated period to ensure complete reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over ice to quench the reaction. The 4-bromobenzenesulfonic acid will precipitate out of the solution.

-

Isolate the solid product by filtration, wash with cold water, and dry.

-

Step 2: Neutralization to form this compound

This procedure follows the general principle of acid-base neutralization to form a salt.

-

Materials:

-

4-bromobenzenesulfonic acid (from Step 1)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) solution

-

Water

-

Ethanol

-

-

Procedure:

-

Dissolve the crude 4-bromobenzenesulfonic acid in water.

-

Slowly add a solution of potassium hydroxide or potassium carbonate with stirring until the solution reaches a neutral pH (approximately 7).

-

The resulting solution contains this compound.

-

To isolate the salt, the water can be removed under reduced pressure.

-

The solid product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

-

Applications in Drug Development

Aryl sulfonates and aryl bromides are pivotal precursors in the synthesis of pharmaceutical compounds. The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in creating carbon-carbon bonds, a critical step in the assembly of complex drug molecules.

The sulfonate group can also be a key functional handle or be part of the final molecular scaffold, contributing to the pharmacological properties of the drug.

Below is a diagram illustrating a logical workflow for the utilization of this compound in a typical drug discovery pipeline.

Caption: Synthetic pathway and application of this compound.

References

A Technical Guide to the Spectroscopic Characterization of Potassium 4-bromobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Potassium 4-bromobenzenesulfonate (CAS No. 66788-58-7). Due to the limited availability of direct spectral data for the potassium salt, this document leverages data from its corresponding free acid, 4-bromobenzenesulfonic acid, and related derivatives to provide a comprehensive analytical profile. This approach is chemically sound as the spectroscopic signature of the anion is largely preserved.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₄BrKO₃S[1]

-

Molecular Weight: 275.16 g/mol [1]

-

Appearance: White to off-white solid[1]

-

Solubility: Soluble in water and alcohol[1]

Spectroscopic Data

The following sections present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key features will be the signals from the aromatic protons and carbons. The data presented here is predicted based on the structure and available data for similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | Doublet | 2H | Aromatic protons ortho to the sulfonate group |

| ~7.5-7.6 | Doublet | 2H | Aromatic protons ortho to the bromine atom |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic carbon attached to the sulfonate group |

| ~132 | Aromatic carbons ortho to the sulfonate group |

| ~129 | Aromatic carbons ortho to the bromine atom |

| ~125 | Aromatic carbon attached to the bromine atom |

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the sulfonate group and characteristic bands from the substituted benzene ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching[2] |

| 1600-1585 | Medium-Weak | Aromatic C=C in-ring stretching[2] |

| 1500-1400 | Medium-Weak | Aromatic C=C in-ring stretching[2] |

| ~1200 | Strong | Asymmetric SO₃ stretching |

| ~1050 | Strong | Symmetric SO₃ stretching |

| ~830 | Strong | C-H out-of-plane bending (para-substituted)[2] |

| ~740 | Medium | C-S stretching |

| ~560 | Medium | O-S-O bending |

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For an ionic compound like this compound, electrospray ionization (ESI) in negative ion mode is the most suitable technique. The primary observation would be the molecular ion of the 4-bromobenzenesulfonate anion.

Table 4: Expected Mass Spectrometry Data for the 4-bromobenzenesulfonate Anion

| m/z | Ion | Notes |

| 235/237 | [C₆H₄BrO₃S]⁻ | Isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (several tons) to form a transparent or semi-transparent pellet.[3]

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[4]

-

Acquisition:

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition (Negative Ion Mode):

-

Ionization Mode: ESI⁻.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Capillary Voltage: -3 to -4 kV.

-

Drying Gas: Nitrogen, at a temperature and flow rate optimized for the instrument.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Processing: Analyze the resulting mass spectrum for the parent ion and any significant fragment ions. The characteristic isotopic pattern of bromine should be used for confirmation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Cas 66788-58-7,4-Bromo-benzenesulfonic acid potassium salt | lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Bromobenzoic acid(586-76-5) IR Spectrum [m.chemicalbook.com]

- 4. Structure and vibrational spectroscopy of lithium and potassium methanesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Potassium 4-bromobenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of potassium 4-bromobenzenesulfonate, a compound of interest in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and the expected qualitative solubility behavior based on the compound's chemical structure.

Introduction to this compound

This compound is an organic salt consisting of a potassium cation and a 4-bromobenzenesulfonate anion. Its structure, featuring both a polar sulfonate group and a nonpolar bromophenyl group, suggests a nuanced solubility profile in various organic solvents. Understanding this solubility is crucial for its application in reaction chemistry, purification processes, and formulation development. While one source indicates it is soluble in water and alcohol, quantitative data remains scarce.[1]

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is predicted to be influenced by the polarity of the solvent.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The ionic nature of the potassium sulfonate group suggests good solubility in polar protic solvents, which can solvate both the cation and the anion effectively through ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF)): These solvents, with their high dipole moments, are expected to be effective in dissolving this compound by solvating the potassium cation.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the high polarity of the salt, its solubility in nonpolar solvents is expected to be very low. The nonpolar bromophenyl group is unlikely to overcome the strong ionic interactions of the salt to allow for dissolution in a nonpolar medium.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Ethanol | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Acetone | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Dimethylformamide (DMF) | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Acetonitrile | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Toluene | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

| Hexane | 25 | Data not available | Data not available | Gravimetric/Spectroscopic | - |

Experimental Protocols for Solubility Determination

To address the gap in available data, the following detailed experimental protocols are provided for the determination of the solubility of this compound in organic solvents. These methods are based on established techniques for solid-liquid solubility measurements.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.[2][3][4][5][6] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume or mass of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a syringe filter to avoid crystallization and the transfer of solid particles.

-

Weighing: Transfer the filtered saturated solution to a pre-weighed, dry container. Record the total mass of the container and the solution.

-

Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Final Weighing: Once the solvent is completely evaporated and the solute is dry, cool the container in a desiccator to room temperature and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility can be calculated using the following formulas:

-

Solubility ( g/100 g solvent): (mass of dry solute / mass of solvent) * 100

-

Solubility ( g/100 mL solvent): (mass of dry solute / volume of solvent) * 100

-

Caption: Experimental workflow for gravimetric solubility determination.

UV-Vis Spectroscopic Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a sensitive and high-throughput method for solubility determination.[7][8][9][10] This technique relies on creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution to determine its concentration.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents of interest (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-4 of the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation for Measurement:

-

Withdraw a small, known volume of the clear supernatant using a pre-warmed syringe and filter.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Caption: Workflow for UV-Vis spectroscopic solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure provides a basis for predicting its solubility behavior. For researchers and professionals in drug development, the experimental protocols detailed in this guide offer a clear path to generating the necessary data for their specific applications. The gravimetric and spectroscopic methods described are robust and widely applicable, enabling the precise determination of solubility and facilitating the use of this compound in various chemical processes.

References

- 1. Cas 66788-58-7,4-Bromo-benzenesulfonic acid potassium salt | lookchem [lookchem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. Gravimetric Analysis [wiredchemist.com]

- 6. scribd.com [scribd.com]

- 7. dlt.ncssm.edu [dlt.ncssm.edu]

- 8. scirp.org [scirp.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

Thermal Stability of Potassium 4-bromobenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal stability of Potassium 4-bromobenzenesulfonate. In the absence of direct experimental data for this specific compound in publicly available literature, this guide synthesizes information from closely related aromatic sulfonate salts to project its thermal properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a framework for understanding the compound's behavior at elevated temperatures, outlining standard analytical protocols, and offering a basis for experimental design.

Introduction

This compound is an organic salt that finds applications in various chemical syntheses and is of interest in pharmaceutical development as a potential counterion or intermediate. Understanding the thermal stability of this compound is critical for determining safe handling, storage, and processing temperatures, as well as for predicting its degradation pathways. This guide reviews the thermal characteristics of analogous compounds to infer the stability of this compound.

Inferred Thermal Properties

Based on the analysis of related aromatic sulfonate salts, the thermal decomposition of this compound is anticipated to occur at elevated temperatures. The strong ionic bond between the potassium cation and the sulfonate anion, combined with the inherent stability of the brominated benzene ring, suggests a high degree of thermal robustness.

A study on lanthanide 4-amino-benzenesulfonate salts indicated that thermal decomposition initiates at temperatures above 250 °C (523 K)[1]. Similarly, general information on potassium benzenesulfonate suggests that decomposition typically begins around 300°C[2]. The introduction of a bromine atom to the benzene ring is not expected to dramatically decrease the thermal stability.

Table 1: Projected Thermal Decomposition Data for this compound and Related Compounds

| Compound | Onset of Decomposition (Tonset) | Major Decomposition Range | Analysis Method | Reference |

| This compound (Projected) | ~ 280 - 320 °C | > 350 °C | TGA/DSC | Inferred |

| Potassium benzenesulfonate | ~ 300 °C | > 400 °C | TGA | [2] |

| Lanthanide 4-amino-benzenesulfonates | > 250 °C (523 K) | - | TGA/DSC/DTA | [1] |

Note: The data for this compound is a projection based on the thermal behavior of structurally similar compounds and should be confirmed by experimental analysis.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is determined from the initial significant deviation from the baseline.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is employed.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert atmosphere is maintained within the DSC cell.

-

Temperature Program: The sample and reference are subjected to the same controlled temperature program as in TGA, with a constant heating rate.

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak area can be integrated to determine the enthalpy of the transition.

Visualizing Experimental Workflow and Decomposition Logic

The following diagrams illustrate the typical workflow for assessing thermal stability and a logical representation of the anticipated decomposition process.

Caption: Workflow for Thermal Stability Assessment.

Caption: Postulated Thermal Decomposition Pathway.

Conclusion

References

Hazards and safety precautions for Potassium 4-bromobenzenesulfonate

An In-depth Technical Guide on the Hazards and Safety Precautions for Potassium 4-bromobenzenesulfonate

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the hazards and safety precautions associated with this compound. It is crucial to note that the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated.[1] Therefore, adherence to strict safety protocols is imperative when handling this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Data |

| Synonyms | 4-Bromo-benzenesulfonic acid potassium salt[1][2][3] |

| CAS Number | 66788-58-7[1][2][3] |

| Molecular Formula | C₆H₄BrKO₃S[1][2][4] |

| Molecular Weight | 275.16 g/mol [1][2][3] |

Hazard Identification and Classification

While a comprehensive hazard profile is not available, the existing data suggests the following potential hazards.

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[1]

-

Skin Contact: May be harmful if absorbed through the skin.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

Carcinogenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

Avoid the formation of dust.[1]

-

Avoid breathing dust, vapors, mist, or gas.[1]

-

Ensure adequate ventilation.[1]

-

Wash hands before breaks and at the end of the workday.[1]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Recommendations |

| Eye/Face Protection | Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[1] |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. Wash and dry hands.[1] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] |

First Aid Measures

In case of exposure, follow these first aid protocols and seek medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Use personal protective equipment.[1]

-

Evacuate personnel to safe areas.[1]

-

Avoid dust formation and breathing dust.[1]

-

Sweep up and shovel the material without creating dust.[1]

-

Place in a suitable, closed container for disposal.[1]

-

Prevent the product from entering drains.[1]

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Special Hazards: No specific data available.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, sulfur oxides, hydrogen bromide gas, and potassium oxides.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] No quantitative toxicity data (e.g., LD50, LC50) is available from the provided search results.

Experimental Protocols

Detailed experimental protocols for key toxicological or safety assessments of this compound are not available in the public domain based on the conducted searches.

Visual Diagrams

The following diagrams illustrate key safety workflows.

Caption: Workflow for handling an accidental spill.

Caption: First aid procedures following exposure.

References

The Elusive Role of Potassium 4-bromobenzenesulfonate in Mainstream Organic Synthesis: A Technical Review

For Immediate Release

[City, State] – [Date] – While listed as a reagent for organic synthesis and utilized in the pharmaceutical and dye industries, a comprehensive review of scientific literature reveals a notable absence of detailed applications for potassium 4-bromobenzenesulfonate as a primary reactant in common carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide explores the theoretical potential of this compound in key synthetic transformations and highlights the current gap in documented experimental evidence.

Physicochemical Properties and Commercial Availability

This compound is a commercially available, water-soluble salt. Its structure features a benzene ring substituted with both a bromine atom and a sulfonate group, suggesting potential utility as an arylating agent. The presence of the bromine atom provides a handle for classic cross-coupling reactions, while the sulfonate group could theoretically serve as a leaving group under certain conditions.

Table 1: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 66788-58-7 |

| Molecular Formula | C₆H₄BrKO₃S |

| Molecular Weight | 275.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Theoretical Applications in Cross-Coupling Reactions

The core of modern organic synthesis relies on a toolkit of powerful cross-coupling reactions for the construction of complex molecular architectures. While direct evidence is scarce, the structure of this compound suggests its potential participation in several key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed reaction of an organoboron reagent with an organic halide or triflate. Theoretically, the carbon-bromine bond in this compound could undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Figure 1: Theoretical Suzuki-Miyaura coupling pathway involving this compound.

However, a thorough literature search did not yield specific examples or experimental protocols for the use of this compound in this reaction. The reactivity of aryl sulfonates in Suzuki-Miyaura coupling is generally lower than that of aryl halides.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of an aryl halide or sulfonate to a palladium(0) complex.

Figure 2: Postulated Buchwald-Hartwig amination pathway with this compound.

Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classic method for forming C-O, C-N, and C-S bonds. This reaction typically requires harsh conditions and an activated aryl halide. The presence of the electron-withdrawing sulfonate group might activate the C-Br bond towards nucleophilic attack in a copper-mediated process.

Figure 3: General workflow for a hypothetical Ullmann condensation using this compound.

Potential as a Catalyst or Additive

An alternative role for this compound in organic synthesis could be as a catalyst or an additive. The sulfonate group could potentially act as a phase-transfer catalyst or influence the properties of the reaction medium. However, specific examples demonstrating this utility are not well-documented.

Conclusion and Future Outlook

Despite its commercial availability and classification as a synthetic reagent, this compound remains a compound with an underexplored role in mainstream organic synthesis. While its structure suggests potential as an arylating agent in fundamental cross-coupling reactions, a significant gap exists in the scientific literature, with a lack of detailed experimental protocols, quantitative data, and mechanistic studies.

This review serves to highlight the theoretical potential of this compound and to underscore the need for further research to elucidate its practical applications. Future investigations could focus on systematically evaluating its reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type reactions, as well as exploring its potential as a catalyst or additive. Such studies would be invaluable to researchers, scientists, and drug development professionals seeking to expand the repertoire of available synthetic methodologies. At present, the lack of concrete data precludes the development of an in-depth technical guide with actionable experimental procedures.

The Advent and Evolution of Aryl Sulfonates in Cross-Coupling Chemistry: A Technical Guide

Introduction: The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with profound impacts on pharmaceuticals, materials science, and agrochemicals. While aryl halides have traditionally been the electrophilic partners of choice, the exploration of alternative coupling partners has led to significant advancements. Among these, aryl sulfonates, derived from readily available phenols, have emerged as powerful and versatile electrophiles. This technical guide provides an in-depth exploration of the discovery, history, and application of aryl sulfonates in cross-coupling reactions, tailored for researchers, scientists, and drug development professionals.

Early Developments and the Rise of Aryl Triflates

The utility of aryl sulfonates as leaving groups in cross-coupling reactions was not immediately obvious. The initial focus of palladium-catalyzed couplings, such as the Suzuki-Miyaura and Negishi reactions, centered on the high reactivity of aryl iodides and bromides. The breakthrough came with the introduction of aryl trifluoromethanesulfonates (triflates, ArOTf) as viable substrates. The highly electron-withdrawing nature of the triflate group renders the ipso-carbon sufficiently electrophilic for oxidative addition to a low-valent palladium center, the crucial first step in the catalytic cycle.

Seminal work in the late 1980s and early 1990s demonstrated that aryl triflates could effectively participate in a variety of cross-coupling reactions. These early studies established that aryl triflates were not only viable alternatives to aryl halides but, in some cases, offered distinct advantages in terms of reactivity and availability from phenolic precursors.

Expansion to Other Aryl Sulfonates: Tosylates, Mesylates, and Beyond

While aryl triflates proved to be excellent coupling partners, their relatively high cost and the generation of triflic acid as a byproduct spurred research into more economical and atom-efficient alternatives. This led to the investigation of other aryl sulfonate esters, such as tosylates (ArOTs) and mesylates (ArOMs).[1] Initially, these less-activated sulfonates were considered challenging substrates due to the stronger C–O bond and the lower leaving group ability of the tosylate and mesylate anions compared to triflate.

The key to unlocking the reactivity of these more challenging electrophiles lay in the development of sophisticated ligand systems for the palladium catalyst. The groups of Buchwald and Hartwig, among others, pioneered the design of sterically demanding and electron-rich phosphine ligands.[2] These ligands facilitate the oxidative addition of the less reactive aryl tosylates and mesylates to the palladium(0) center, a step that is often rate-limiting.[3][4] The ability to use these more accessible sulfonates significantly broadened the applicability and economic feasibility of cross-coupling reactions.[5] More recently, aryl fluorosulfonates have been introduced as another powerful class of coupling partners, offering high reactivity and ease of preparation from phenols using sulfuryl fluoride.[6][7][8]

dot

Caption: Historical development of aryl sulfonates in cross-coupling reactions.

Quantitative Data from Seminal Studies

The following tables summarize key quantitative data from pivotal studies on the use of aryl sulfonates in various cross-coupling reactions, illustrating the evolution of catalyst efficiency and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Triflates

| Entry | Aryl Triflates | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-MeO-C₆H₄-OTf | PhB(OH)₂ | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | RT | 12 | 95 |

| 2 | 4-CF₃-C₆H₄-OTf | 4-MeO-PhB(OH)₂ | Pd₂(dba)₃/P(t-Bu)₃ | CsF | Dioxane | 80 | 18 | 92 |

| 3 | 2-Me-C₆H₄-OTf | PhB(OH)₂ | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | RT | 12 | 88 |

Data compiled from representative studies on aryl triflate Suzuki-Miyaura couplings.[9][10][11]

Table 2: Suzuki-Miyaura Coupling of Aryl Tosylates

| Entry | Aryl Tosylate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-tBu-C₆H₄-OTs | PhB(OH)₂ | Pd(OAc)₂/CM-phos | K₃PO₄ | Dioxane | 100 | 12 | 98 |

| 2 | 4-MeO-C₆H₄-OTs | 4-Me-PhB(OH)₂ | Pd(OAc)₂/L2 | K₃PO₄ | t-AmOH | 110 | 2 | 95 |

| 3 | 2-Naphthyl-OTs | PhB(OH)₂ | Pd(OAc)₂/CM-phos | K₃PO₄ | Dioxane | 100 | 12 | 96 |

Data compiled from studies on the advancement of aryl tosylate Suzuki-Miyaura couplings.[5][12][13]

Table 3: Buchwald-Hartwig Amination of Aryl Sulfonates

| Entry | Aryl Sulfonate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Me-C₆H₄-OTs | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 85 |

| 2 | 4-tBu-C₆H₄-OMs | Aniline | Pd(OAc)₂/BrettPhos | K₂CO₃ | t-BuOH | 110 | 24 | 92 |

| 3 | Ph-OSO₂F | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 12 | 89 |

Data compiled from seminal and recent reports on Buchwald-Hartwig amination with aryl sulfonates.[2][14][15]

Mechanistic Considerations

The catalytic cycle for the cross-coupling of aryl sulfonates is generally accepted to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. The critical step that distinguishes different sulfonates is the initial oxidative addition of the ArO-SO₂R bond to the Pd(0) catalyst.

dot

Caption: Key steps in the palladium-catalyzed cross-coupling of aryl sulfonates.

The reactivity of the aryl sulfonate is inversely proportional to the strength of the C–O bond and is influenced by the electron-withdrawing capacity of the sulfonate group. Thus, the general order of reactivity is:

Aryl Triflates > Aryl Nonaflates > Aryl Fluorosulfonates > Aryl Tosylates > Aryl Mesylates

Mechanistic studies have shown that for aryl triflates, the oxidative addition can proceed through a nucleophilic displacement-type mechanism at a PdL₂ complex.[16] For less reactive sulfonates like tosylates, the oxidative addition is more challenging and is significantly accelerated by the use of electron-rich, bulky phosphine ligands that increase the electron density on the palladium center, thereby promoting its insertion into the C–O bond.[3] The presence of certain anions can also influence the rate and mechanism of oxidative addition.[3][4]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Tosylate

This protocol is a representative example for the coupling of an aryl tosylate with an arylboronic acid, adapted from the work of Kwong and coworkers.[13]

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.002 mmol, 0.2 mol%), the indolyl phosphine ligand (e.g., CM-phos, 0.004 mmol, 0.4 mol%), and K₃PO₄ (3.0 mmol).

-

Reagent Addition: The tube is evacuated and backfilled with argon three times. The aryl tosylate (1.0 mmol) and the arylboronic acid (1.5 mmol) are then added under argon.

-

Solvent and Reaction: Anhydrous dioxane (3 mL) is added via syringe. The Schlenk tube is sealed, and the reaction mixture is stirred vigorously at 100 °C for the time specified (typically 12-24 hours).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Fluorosulfonate

This protocol is a representative example for the amination of an aryl fluorosulfonate, adapted from the work of Kim and coworkers.[15]

-

Reaction Setup: In a glovebox, a vial is charged with Pd(PPh₃)₄ (0.05 mmol, 5 mol%), Cs₂CO₃ (1.5 mmol), the aryl fluorosulfonate (1.0 mmol), and the amine (1.2 mmol).

-

Solvent and Reaction: Anhydrous toluene (5 mL) is added, and the vial is sealed with a Teflon-lined cap. The reaction mixture is removed from the glovebox and heated in an oil bath at 110 °C for 12 hours.

-

Workup and Purification: The reaction mixture is cooled to room temperature, diluted with dichloromethane, and filtered. The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel to yield the desired aryl amine.

Conclusion and Future Outlook

The journey of aryl sulfonates in cross-coupling reactions from niche electrophiles to mainstream partners is a testament to the power of catalyst and ligand design. The ability to readily access these substrates from abundant phenol starting materials has made them indispensable tools in modern organic synthesis. Future research will likely focus on further expanding the substrate scope, developing even more active and robust catalysts that can operate under milder conditions, and exploring the use of non-precious metal catalysts for these transformations. The continued evolution of aryl sulfonate cross-coupling chemistry promises to provide even more efficient and sustainable routes to valuable molecules for the pharmaceutical and materials industries.

References

- 1. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. research.rug.nl [research.rug.nl]

- 3. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 4. aminer.org [aminer.org]

- 5. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]

- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides and Aryl Sulfonates

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research into the application of potassium 4-bromobenzenesulfonate in palladium-catalyzed cross-coupling reactions has revealed a notable absence of specific experimental protocols and quantitative data in the current scientific literature. Typically, in molecules containing both a halide and a sulfonate group, the carbon-halide bond is significantly more reactive in palladium-catalyzed cross-coupling reactions. The carbon-sulfonate bond of an arylsulfonate is generally less reactive and requires specific catalytic systems to be activated as a leaving group.

Therefore, this document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions of analogous and more commonly utilized substrates: aryl bromides and other aryl sulfonates (such as tosylates and mesylates). These protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings are based on established literature and are intended to serve as a practical guide for researchers in drug development and organic synthesis.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or sulfonate.

Application Notes:

The choice of catalyst, ligand, base, and solvent is crucial for the successful coupling of aryl bromides and sulfonates. Aryl bromides are generally more reactive than aryl chlorides and are widely used. Aryl sulfonates, such as tosylates and mesylates, can also be effective coupling partners, often requiring more specialized catalyst systems.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Dioxane | 80 | 18 | 92 |

| 3 | 2-Bromopyridine | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME | 90 | 16 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

Materials:

-

4-Bromoacetophenone (1.0 mmol, 199 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

-

Toluene (5 mL)

-

Deionized water (1 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add toluene and deionized water to the flask.

-

The flask is sealed and the reaction mixture is stirred vigorously at 100 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Figure 1. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Section 2: Palladium-Catalyzed Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or sulfonate with an alkene to form a substituted alkene.[1][2]

Application Notes:

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.[3] The choice of base and the presence of ligands are critical for achieving high yields and selectivity. For aryl bromides, a variety of palladium catalysts can be employed.

Quantitative Data for Heck Reaction of Aryl Bromides:

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 24 | 85 |

| 2 | 1-Bromo-3,5-dimethylbenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 120 | 16 | 90 |

| 3 | 4-Bromobenzonitrile | Methyl methacrylate | Pd(PPh₃)₄ (3) | - | NaOAc | DMA | 110 | 20 | 88 |

Experimental Protocol: Heck Reaction of 4-Bromoanisole with Styrene

Materials:

-

4-Bromoanisole (1.0 mmol, 187 mg)

-

Styrene (1.2 mmol, 125 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 mmol, 6.1 mg)

-

Triethylamine (Et₃N, 1.5 mmol, 152 mg)

-

N,N-Dimethylformamide (DMF, 5 mL)

-

Sealed tube

-

Magnetic stirrer

Procedure:

-

To a sealed tube, add 4-bromoanisole, Pd(OAc)₂, and tri(o-tolyl)phosphine.

-

Add DMF, styrene, and triethylamine to the tube.

-

The tube is sealed and the reaction mixture is stirred at 100 °C for 24 hours.

-

After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

-

The residue is purified by flash chromatography to yield the substituted alkene.

Figure 2. Catalytic cycle of the Heck reaction.

Section 3: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/sulfonate.[4][5]

Application Notes:

This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4] Copper-free conditions have also been developed to avoid homocoupling of the alkyne. Aryl bromides are common substrates for this transformation.

Quantitative Data for Sonogashira Coupling of Aryl Bromides:

| Entry | Aryl Bromide | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 93 |

| 2 | 3-Bromoanisole | 1-Heptyne | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 80 | 12 | 89 |

| 3 | 2-Bromonaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | Toluene | 70 | 8 | 91 |

Experimental Protocol: Sonogashira Coupling of 1-Bromo-4-fluorobenzene with Phenylacetylene

Materials:

-

1-Bromo-4-fluorobenzene (1.0 mmol, 175 mg)

-

Phenylacetylene (1.1 mmol, 112 mg)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N, 5 mL)

-

Tetrahydrofuran (THF, 10 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A Schlenk flask is charged with Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

-

THF and triethylamine are added, followed by 1-bromo-4-fluorobenzene and phenylacetylene.

-

The reaction mixture is stirred at 65 °C for 6 hours.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to give the desired coupled product.

Figure 3. Key components and their roles in the Sonogashira coupling reaction.

Disclaimer

The protocols provided herein are intended as a general guide. Reaction conditions, including catalyst loading, temperature, and reaction time, may require optimization for specific substrates. It is essential to consult the primary literature and conduct appropriate safety assessments before performing any chemical reaction.

References

- 1. A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions [mdpi.com]

- 3. Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates [organic-chemistry.org]

- 4. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium 4-bromobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives have made it an indispensable tool in academic research and the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of Potassium 4-bromobenzenesulfonate with a generic arylboronic acid. The presence of the electron-withdrawing sulfonate group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid used.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF/Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired biphenyl-4-sulfonic acid derivative.

Data Presentation